molecular formula C18H19N5O2 B2592357 (2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034482-15-8

(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2592357
CAS RN: 2034482-15-8
M. Wt: 337.383
InChI Key: RZYTYMSEQHLFQF-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves the reaction of 2-aminopyridines with various compounds. For example, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed by X-ray structural analysis .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine can further react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Synthesis and Characterization

A novel class of extended pi-conjugated systems, including bis-3-aminoimidazo[1,2-a] pyridines, pyrimidines, and pyrazines, were synthesized through a pseudo five-component condensation process. This synthesis highlights the potential for creating complex molecules with significant biological and material science applications, showcasing the versatility of imidazo[1,2-a]pyridine derivatives (Shaabani et al., 2009).

Antimicrobial and Anticancer Activity

Compounds incorporating imidazo[1,2-a]pyridine structures have been evaluated for their antimicrobial and anticancer activities. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings have shown promising antibacterial and antifungal activities, highlighting the therapeutic potential of these heterocyclic compounds (Hossan et al., 2012).

Molecular Docking and Computational Studies

The synthesis and biological evaluation of novel heterocycles, including imidazo[1,2-a]pyridine derivatives, have been complemented by molecular docking and computational studies. These studies aim to elucidate the mechanisms underlying the observed antimicrobial and anticancer activities, offering insights into the potential therapeutic applications of these compounds (Fahim et al., 2021).

Environmental and Material Applications

Beyond biomedical applications, imidazo[1,2-a]pyridine derivatives have been explored for their utility in environmental and material sciences. Novel polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on aromatic diamines like BAPO, have demonstrated effectiveness in the removal of metal ions from aqueous solutions. This research underscores the potential for using these compounds in environmental remediation and the development of new materials (Mansoori & Ghanbari, 2015).

properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-7-16(21-20-12)25-14-8-10-22(11-14)18(24)17-13(2)19-15-5-3-4-9-23(15)17/h3-7,9,14H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYTYMSEQHLFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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